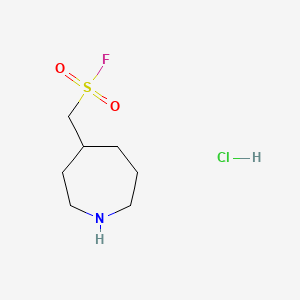![molecular formula C11H10N2O2 B13566747 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is known for its unique structure, which includes a quinoline core fused with a dioxin ring
Méthodes De Préparation
The synthesis of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and yield of the compound .
Analyse Des Réactions Chimiques
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different functional groups or ring structures.
Dioxin derivatives: These compounds have the dioxin ring but differ in other structural aspects.
The uniqueness of this compound lies in its combined quinoline and dioxin structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-b]quinolin-10-amine |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-3-1-2-4-8(7)13-11-10(9)14-5-6-15-11/h1-4H,5-6H2,(H2,12,13) |
Clé InChI |
UTTPDGKYHNSLFV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=NC3=CC=CC=C3C(=C2O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)


![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)



